methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a benzofuran ring, a tetrahydroisoquinoline moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and tetrahydroisoquinoline intermediates. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane, toluene, or ethanol are often used.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: The final product is usually purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-methoxy-1-benzofuran-2-amido)benzoate: Shares a similar benzofuran structure but differs in the attached functional groups.
7-Methoxy-1-benzofuran-2-carboxylic acid: Similar core structure but lacks the tetrahydroisoquinoline moiety.
Uniqueness
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of a benzofuran ring and a tetrahydroisoquinoline moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 7-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-5-3-4-14-11-18(28-19(14)17)20(24)22-16-7-6-13-8-9-23(21(25)27-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXBCVBSDAKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.